5-Methylthiazole-4-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-thiazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVHOUZISABZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Methylthiazole 4 Carbohydrazide
Established Synthetic Routes to 5-Methylthiazole-4-carbohydrazide
The synthesis of this compound can be achieved through several pathways, with the most common involving the hydrazinolysis of a corresponding thiazole (B1198619) ester.
Synthesis from Thiazole Esters and Hydrazine (B178648) Hydrate (B1144303)
A prevalent and straightforward method for preparing this compound involves the reaction of a suitable 5-methylthiazole-4-carboxylate ester with hydrazine hydrate. acs.orgmdpi.comnih.govajgreenchem.com This nucleophilic acyl substitution reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a protic solvent such as ethanol (B145695). mdpi.comfarmaciajournal.com The reaction proceeds efficiently, often yielding the desired carbohydrazide (B1668358) in high purity after cooling and crystallization. farmaciajournal.com For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate can be reacted with hydrazine hydrate to produce 2-amino-4-methylthiazole-5-carbohydrazide. ijpsr.com Similarly, ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate is converted to its corresponding hydrazide by refluxing with hydrazine hydrate in absolute ethanol for 6 hours, resulting in a 74% yield. farmaciajournal.com
This method's versatility is demonstrated in the synthesis of various substituted 5-methylthiazole-4-carbohydrazides. For example, ethyl-5-methyl-2-(pyridine-3-yl)thiazole-4-carboxylate is treated with hydrazine hydrate to yield 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide. acs.org Another example is the synthesis of 2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazide from its corresponding ester, which, when heated with hydrazine hydrate in ethanol for 4 hours, produces the target carbohydrazide with an 85% yield. mdpi.com
Hantzsch Thiazole Synthesis Approaches to Precursors
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, provides a foundational route to the thiazole ring system that serves as the precursor to this compound. organic-chemistry.orgbepls.com This method is highly adaptable for creating a variety of substituted thiazoles. bepls.com
In a typical application, a thioamide, such as pyridine-4-carbothioamide, is reacted with an α-haloketone like ethyl 2-chloro-3-oxobutanoate (ethyl 2-chloroacetoacetate) in refluxing ethanol. farmaciajournal.com This reaction forms the corresponding ethyl 4-methyl-2-substituted-thiazole-5-carboxylate. farmaciajournal.com This ester is then isolated and subsequently converted to the carbohydrazide via hydrazinolysis as described in the previous section. farmaciajournal.com The Hantzsch synthesis is valued for its simplicity and the ability to introduce diverse functional groups onto the thiazole core. bepls.com Modern variations of this synthesis focus on environmentally benign conditions, such as solvent-free reactions or the use of greener solvents, to improve efficiency and sustainability. bepls.comscispace.com
Alternative Synthetic Pathways
Beyond the conventional routes, alternative synthetic strategies for obtaining this compound and its precursors exist. For example, a reaction involving 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with ethyl 2-chloro-3-oxobutanoate in the presence of ethanolic triethylamine (B128534) yields ethyl 2-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate. nih.gov This intermediate is then reacted with hydrazine hydrate to produce the corresponding carbohydrazide. nih.gov
Derivatization Reactions of the Carbohydrazide Moiety
The carbohydrazide group (-CONHNH₂) of this compound is a reactive functional group that readily undergoes various chemical transformations, making it a key building block for synthesizing a wide array of heterocyclic derivatives.
Condensation with Aldehydes and Ketones to Form Hydrazones and Schiff Bases
One of the most significant reactions of this compound is its condensation with aldehydes and ketones to form hydrazones, which are a class of Schiff bases. acs.orgmdpi.comsci-hub.sedergipark.org.trmdpi.com This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N-NH-C=O linkage. scispace.com
This derivatization is widely employed to synthesize diverse libraries of thiazole-containing hydrazones. acs.orgmdpi.com For instance, 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide can be condensed with various aromatic aldehydes to yield a series of N'-arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides. acs.org Similarly, 2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazide is reacted with different aromatic aldehydes to produce a range of hydrazide-hydrazone derivatives. mdpi.com
The resulting hydrazones are often crystalline solids and can be readily purified by recrystallization. farmaciajournal.com The formation of the hydrazone is confirmed by spectroscopic methods, such as the appearance of a characteristic signal for the azomethine proton (-N=CH-) in ¹H NMR spectra. acs.org
Reaction Conditions and Catalysis
The condensation reaction to form hydrazones from this compound and carbonyl compounds is typically conducted under various conditions, often with catalytic assistance to enhance the reaction rate.
Reflux in Ethanol: A common and effective method involves refluxing equimolar amounts of the carbohydrazide and the respective aldehyde or ketone in an organic solvent, most frequently ethanol. acs.orgmdpi.comfarmaciajournal.com The reaction times can vary from a few hours to overnight. acs.orgfarmaciajournal.com
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is often employed to facilitate the dehydration step of the condensation reaction. mdpi.commdpi.com This acidic medium protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. sci-hub.se
Solvent-Drop Grinding: An environmentally friendly and efficient alternative to traditional solvent-based methods is the solvent-drop grinding technique. mdpi.comscienceopen.com This method involves grinding a mixture of the solid carbohydrazide and the carbonyl compound in a mortar and pestle with a few drops of a suitable solvent, often with an acid catalyst like acetic acid. mdpi.comscienceopen.com This technique can significantly reduce reaction times to minutes and often results in high yields of the pure product after simple workup. mdpi.comscienceopen.com
The table below summarizes various reaction conditions for the synthesis of hydrazones from this compound derivatives.
| Starting Carbohydrazide | Carbonyl Compound | Solvent | Catalyst | Reaction Conditions | Yield | Reference |
| 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide | Aromatic aldehydes | Ethanol | None | Reflux, 12 h | - | acs.org |
| 2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazide | Aromatic aldehydes | Ethanol | Glacial Acetic Acid | Reflux, 3-4 h | High | mdpi.com |
| 4-methyl-2-(pyridin-4-yl)-thiazole-5-carbohydrazide | Various aldehydes | Absolute Ethanol | None | Reflux, 4 h | - | farmaciajournal.com |
| 4-methyl-2-phenylthiazole-5-carbohydrazide | Carbonyl compounds | None (solvent-drop) | Acetic Acid | Grinding, 10-20 min | - | mdpi.com |
| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbohydrazide | 3-(2-arylhydrazono)pentane-2,4-dione | Acetic Acid | None | Reflux, 2 h | - | nih.gov |
Scope of Aldehyde and Ketone Reactants
The reaction of this compound with a diverse range of aldehydes and ketones is a fundamental transformation, typically yielding N-substituted hydrazones. These reactions are often carried out in an alcohol solvent, sometimes with the addition of a catalytic amount of acid, such as concentrated sulfuric acid. journalofchemistry.orgajgreenchem.com
The scope of reactants is broad and includes various aromatic aldehydes. For instance, reactions with substituted benzaldehydes have been reported. journalofchemistry.orgnih.gov The condensation with aromatic aldehydes often proceeds efficiently, leading to the formation of the corresponding N'-benzylidene-carbohydrazide derivatives. connectjournals.com Research has also explored the use of cyclic ketones in these condensation reactions. scienceopen.com The resulting hydrazones serve as crucial precursors for subsequent cyclization reactions to form a variety of heterocyclic rings.
The general reaction scheme involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the C=N double bond of the hydrazone.
Table 1: Examples of Aldehyde and Ketone Reactants Used in Condensation with this compound
| Reactant Type | Specific Examples | Reference(s) |
| Aromatic Aldehydes | Substituted Benzaldehydes | journalofchemistry.orgnih.govconnectjournals.com |
| Cyclic Ketones | Not specified | scienceopen.com |
Cyclization Reactions to Form Fused Heterocyclic Systems
The hydrazone derivatives of this compound are valuable synthons for the construction of various fused heterocyclic systems. These intramolecular cyclization reactions, often promoted by specific reagents or conditions, lead to the formation of five-membered heterocyclic rings fused to the thiazole core.
Formation of 1,3,4-Oxadiazole (B1194373) Derivatives
One of the most common transformations of the N'-acylhydrazone derivatives of this compound is their oxidative cyclization to form 1,3,4-oxadiazoles. A widely used method involves heating the hydrazone with acetic anhydride (B1165640). connectjournals.com This reagent acts as both a cyclizing and acetylating agent. The reaction proceeds through an intramolecular cyclodehydration mechanism.
Another approach involves the cyclization of the parent carbohydrazide using reagents like phosphorus oxychloride (POCl3) or by reacting with carboxylic acids in the presence of an acid catalyst. nih.govmdpi.com The use of microwave irradiation has also been reported as an efficient method for the synthesis of 1,3,4-oxadiazole derivatives from the corresponding hydrazones. connectjournals.com
Formation of 1,3,4-Thiadiazole (B1197879) Derivatives
The synthesis of 1,3,4-thiadiazole derivatives from this compound typically involves the intermediate formation of a thiosemicarbazide (B42300). This is achieved by reacting the carbohydrazide with an appropriate isothiocyanate. nih.gov The resulting thiosemicarbazide can then be cyclized under acidic conditions, for example, using orthophosphoric acid, to yield the 1,3,4-thiadiazole ring. nih.gov
An alternative route involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide, which leads to the formation of a dithiocarbazate salt that can be subsequently cyclized. researchgate.net Microwave-assisted synthesis has also been employed for the efficient cyclization of thiosemicarbazide precursors to 1,3,4-thiadiazoles. researchgate.net
Formation of Triazole Derivatives
The formation of triazole derivatives from this compound also proceeds through a thiosemicarbazide intermediate. The cyclization of these thiosemicarbazides in the presence of a base, such as triethylamine or an alkali, leads to the formation of 1,2,4-triazole-3-thiol derivatives. nih.govnih.gov
Microwave irradiation has been shown to be an effective green chemistry approach for the synthesis of triazole derivatives from the corresponding thiazole carbohydrazide precursors, often leading to higher yields and shorter reaction times. researchgate.netnih.gov
Formation of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives can be synthesized from the hydrazones of this compound. This is achieved through a cyclocondensation reaction between the hydrazone and a compound containing a mercaptoacetic acid moiety. journalofchemistry.org The reaction is typically carried out in a solvent like DMF with a catalyst such as zinc chloride. journalofchemistry.org This reaction involves the addition of the thiol group to the C=N bond of the hydrazone, followed by an intramolecular cyclization with the elimination of a water molecule.
Formation of Pyrazole (B372694) and Pyrazine (B50134) Derivatives
The reaction of this compound with active methylene (B1212753) compounds under grinding conditions has been reported to yield pyrazole derivatives. scienceopen.commdpi.com For example, reaction with 2,4-pentanedione leads to the formation of a (3,5-dimethyl-1H-pyrazol-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone. scienceopen.commdpi.com Similarly, reaction with ethyl 3-oxobutanoate and diethylmalonate can also produce pyrazole derivatives. scienceopen.commdpi.com
Furthermore, dehydrative cyclocondensation of this compound with anhydrides can lead to the formation of pyrazine derivatives. scienceopen.com These solvent-free grinding techniques represent an eco-friendly approach to the synthesis of these heterocyclic systems.
Table 2: Summary of Cyclization Reactions of this compound Derivatives
| Target Heterocycle | Precursor | Key Reagents/Conditions | Reference(s) |
| 1,3,4-Oxadiazole | N'-Acylhydrazone | Acetic anhydride, POCl3, Microwave | connectjournals.comnih.govmdpi.com |
| 1,3,4-Thiadiazole | Thiosemicarbazide | Orthophosphoric acid, Carbon disulfide/KOH | nih.govresearchgate.net |
| 1,2,4-Triazole | Thiosemicarbazide | Base (e.g., Triethylamine), Microwave | nih.govnih.gov |
| Thiazolidin-4-one | Hydrazone | Mercaptoacetic acid, Zinc chloride | journalofchemistry.org |
| Pyrazole | Carbohydrazide | Active methylene compounds (e.g., 2,4-pentanedione) | scienceopen.commdpi.com |
| Pyrazine | Carbohydrazide | Anhydrides | scienceopen.com |
Functionalization of the Thiazole Ring System
The thiazole ring in this compound presents multiple sites for functionalization. The reactivity of the ring is influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing character of the nitrogen atom, as well as the substituents present. Strategic modifications of this heterocyclic core are crucial for tuning the molecule's properties.
Substitution at the 2-Position of the Thiazole Ring (e.g., Aniline (B41778), Pyridine (B92270), Trifluoromethyl Phenyl)
A primary strategy for synthesizing derivatives of this compound with various substituents at the 2-position involves a multi-step sequence, frequently beginning with the Hantzsch thiazole synthesis. This powerful method typically involves the cyclocondensation of a thioamide with an α-halo ketone or a related species. In the context of the target compound, the synthesis often commences with a substituted thioamide and an α-haloacetoacetate derivative to construct the 2-substituted-4-methylthiazole-5-carboxylate core. The final carbohydrazide is then generated through hydrazinolysis of the corresponding ester.
Trifluoromethyl Phenyl Substitution:
The introduction of a trifluoromethyl phenyl group at the 2-position has been successfully achieved using this classic approach. The synthesis starts with 4-(trifluoromethyl)benzothioamide, which undergoes Hantzsch cyclization with ethyl 2-chloroacetoacetate. This reaction directly constructs the ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate intermediate. The subsequent and final step involves heating this ester with hydrazine hydrate in an alcoholic solvent, such as ethanol, to yield 2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carbohydrazide in good yields. nih.gov This carbohydrazide serves as a key intermediate for creating a variety of acyl-hydrazones by condensation with different benzaldehydes. nih.govmdpi.comnih.gov
Pyridine Substitution:
A similar synthetic logic is applied to introduce a pyridine ring at the 2-position. The synthesis of 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide begins with pyridine-3-carbothiamide. ias.ac.inresearchgate.net This thioamide is reacted with ethyl 2-chloroacetoacetate via a Hantzsch synthesis to form ethyl 5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate. ias.ac.in This ester intermediate is then converted to the desired 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide by refluxing with hydrazine hydrate in ethanol. ias.ac.inresearchgate.net
Aniline Substitution:
The synthesis of 2-anilino-substituted thiazoles follows the general principle of reacting a substituted thiourea (B124793) with an α-halocarbonyl compound. For instance, the synthesis of related structures like 5-acetyl-4-methyl-2-(3,4-dichloroaniline)-1,3-thiazole has been reported, demonstrating the viability of incorporating aniline moieties at the 2-position. google.com Following this logic, a substituted N-phenylthiourea could be cyclized with ethyl 2-chloroacetoacetate to yield a 2-anilino-4-methylthiazole-5-carboxylate ester, which would then be treated with hydrazine hydrate to produce the target 2-anilino-5-methylthiazole-4-carbohydrazide. Furthermore, the carbohydrazide functional group itself can be transformed; for example, its conversion to a carbonyl azide (B81097) allows for subsequent reaction with aniline to form urea (B33335) derivatives. mdpi.comscispace.com
Table 1: Synthesis of 2-Substituted this compound Derivatives
| Substituent at 2-Position | Key Starting Materials | Synthetic Method | Final Product | Reference(s) |
|---|---|---|---|---|
| Trifluoromethyl Phenyl | 4-(Trifluoromethyl)benzothioamide, Ethyl 2-chloroacetoacetate, Hydrazine hydrate | Hantzsch Thiazole Synthesis, Hydrazinolysis | 2-(4-Trifluoromethyl-phenyl)-4-methyl-thiazole-5-carbohydrazide | , nih.gov |
| Pyridine | Pyridine-3-carbothiamide, Ethyl 2-chloroacetoacetate, Hydrazine hydrate | Hantzsch Thiazole Synthesis, Hydrazinolysis | 5-Methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide | ias.ac.in, researchgate.net |
| Aniline | Substituted N-phenylthiourea, Ethyl 2-chloroacetoacetate, Hydrazine hydrate | Hantzsch Thiazole Synthesis, Hydrazinolysis (Proposed) | 2-Anilino-5-methylthiazole-4-carbohydrazide | google.com |
Modifications at the 4-Methyl Position
Direct chemical modification of the methyl group at the 4-position of the this compound scaffold is not extensively documented in scientific literature. The synthetic focus is predominantly on substitutions at the C2 and C5 positions of the thiazole ring or on the functionalization of the carbohydrazide side chain.
The general reactivity patterns of the thiazole ring offer some insight into this observation. In electrophilic substitution reactions, the C5 position is the most reactive site. ias.ac.inias.ac.in In the case of this compound, this position is already substituted. When the C5 position is blocked, electrophilic attack, such as bromination, may be directed to the C2 position. ias.ac.in The methyl group at the C4 position is generally not the primary site of reaction under these conditions. Research on the bromination of 4-methylthiazole (B1212942) derivatives shows that halogenation occurs on the heterocyclic ring rather than on the methyl group. ias.ac.in
Similarly, other transformations such as oxidation or condensation reactions are not commonly reported to occur at the 4-methyl group of such thiazole systems. For instance, Knoevenagel condensation has been reported for some thiazole derivatives, but these reactions typically involve more activated methyl groups, such as those at the 2-position of a thiazolo[4,5-b]pyrazine ring system. nih.gov Therefore, introducing diversity at the 4-position of the thiazole ring is typically accomplished by incorporating the desired substituent in the initial building blocks for the Hantzsch synthesis, rather than by post-synthetic modification of the 4-methyl group.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 5-Methylthiazole-4-carbohydrazide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For derivatives of this compound, ¹H NMR spectra reveal characteristic signals that confirm the presence of the core structure and its substituents.
In a typical ¹H NMR spectrum of a this compound derivative, key signals include a singlet for the methyl group (-CH₃) on the thiazole (B1198619) ring, typically observed in the upfield region. For instance, in 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, the methyl protons appear as a singlet at δ 2.63 ppm. mdpi.com The protons of the carbohydrazide (B1668358) moiety (-CONHNH₂) exhibit distinct signals. The NH₂ protons often appear as a broad singlet, as seen at δ 4.60 ppm for 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, while the NH proton signal is observed further downfield, for example, at δ 9.65 ppm in the same compound. mdpi.com
When the carbohydrazide is condensed with an aldehyde to form a hydrazone, the resulting azomethine proton (-N=CH-) gives a characteristic singlet in the downfield region, typically between δ 8.0 and 8.5 ppm. mdpi.comjournalofchemistry.org The specific chemical shifts can be influenced by the electronic nature of the substituents on the aromatic ring. Aromatic protons from any phenyl groups present in the molecule will appear in the aromatic region, generally between δ 7.0 and 8.5 ppm, with their multiplicity and coupling constants providing information about the substitution pattern. mdpi.comjournalofchemistry.org
Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide mdpi.com | DMSO-d₆ | 2.63 (s, 3H) | -CH₃ |
| 4.60 (br, 2H) | -NH₂ | ||
| 7.87 (d, 2H) | Phenyl-H | ||
| 8.13 (d, 2H) | Phenyl-H | ||
| 9.65 (br, 1H) | -NH- | ||
| N'-(4-Methoxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide mdpi.com | DMSO-d₆ | 2.80 (s, 3H) | -CH₃ |
| 3.82 (s, 3H) | -OCH₃ | ||
| 7.08 (d, 2H) | Phenyl-H | ||
| 7.74 (d, 2H) | Phenyl-H | ||
| 7.92 (d, 2H) | Phenyl-H | ||
| 8.09 (s, 1H) | =CH- | ||
| 8.25 (d, 2H) | Phenyl-H | ||
| 11.84 (s, 1H) | -NH- | ||
| 2-(4-chlorophenyl)-N'-((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methylene)-4-methylthiazole-5-carbohydrazide journalofchemistry.org | CDCl₃ | 2.68 (s, 3H) | thiazolic-CH₃ |
| 2.70 (s, 3H) | thiazolic-CH₃ | ||
| 6.90-7.42 (dd, 4H) | Ar-H | ||
| 8.20 (s, 1H) | -CH=N | ||
| 11.78 (s, 1H) | -NH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In the context of this compound derivatives, the ¹³C NMR spectrum confirms the presence of the thiazole ring, the carbohydrazide group, and any other carbon-containing substituents.
Key resonances in the ¹³C NMR spectrum include the signal for the methyl carbon, which appears at a high field (low ppm value). The carbons of the thiazole ring resonate at characteristic chemical shifts, with the carbon atom situated between the nitrogen and sulfur atoms appearing at a lower field. acs.org For example, in the ¹³C NMR spectrum of a thiazole derivative, the thiazole ring carbons can appear at approximately 156.3 ppm (C-S), 131.6 ppm, and 128.1 ppm. acs.org The carbonyl carbon (C=O) of the carbohydrazide group is typically found in the downfield region, often between δ 160 and 170 ppm. vulcanchem.com Aromatic carbons from phenyl substituents will also appear in the downfield region, with their specific shifts dependent on the nature and position of other substituents on the ring. bibliomed.org
Table 2: Selected ¹³C NMR Spectral Data for a this compound Derivative
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 2-(2-ethylpyridin-4-yl)thiazole-4-carbohydrazide bibliomed.org | DMSO-d₆ | 13.69 | CH₃ |
| 30.64 | CH₂ | ||
| 117.85, 118.45 | Pyridyl-C | ||
| 125.04 | Thiazolyl-C | ||
| 139.47 | Thiazolyl-C | ||
| 150.02, 150.10 | Pyridyl-C | ||
| 159.62 | C=O | ||
| 164.19, 164.91 | Thiazolyl-C, Pyridyl-C |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity of atoms within the molecule.
COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing out the spin systems within the molecule, for example, confirming the connectivity within alkyl chains or aromatic rings.
HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the known assignments of their attached protons. youtube.com
HMBC spectra display correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by observing long-range couplings. vibgyorpublishers.org For instance, an HMBC experiment can confirm the connection between the thiazole ring and the carbohydrazide moiety.
The combined use of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound and its derivatives, leaving little room for ambiguity in structural elucidation. dergipark.org.tr
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. acs.org This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. For novel derivatives of this compound, HRMS is essential for confirming the successful synthesis of the target compound by verifying that the experimentally determined exact mass matches the calculated theoretical mass for the proposed structure. bibliomed.orgresearchgate.net
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). mdpi.comuni-saarland.de This process not only ionizes the molecule to produce a molecular ion (M⁺) but also causes extensive fragmentation. uni-saarland.de The resulting mass spectrum displays the molecular ion peak, which confirms the molecular weight, and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure and can be used to deduce the connectivity of different functional groups. journalofchemistry.orguvic.ca For example, in the EI-MS of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, the molecular ion is observed, and the base peak corresponds to a stable fragment, providing evidence for the structural makeup of the molecule. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of thiazole carbohydrazide derivatives, LC-MS is instrumental for confirming molecular weights and assessing purity.
The process involves introducing a sample into a liquid chromatograph, which separates the components of the mixture. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides a precise molecular weight of the compound and its fragments.
Research on various derivatives of this compound demonstrates the utility of LC-MS. For instance, analyses are often performed using instruments like the Agilent 1100 series with an Ion Trap SL mass spectrometer. nih.govsemanticscholar.org The resulting mass spectra confirm the expected molecular ion peaks, often as protonated molecules [M+H]⁺. nih.govsemanticscholar.org For example, in the characterization of N′-cyclopentylidene-2-(3-(trifluoromethyl)phenyl)-4-methylthiazole-5-carbohydrazide, the mass spectrum showed the molecular ion peak at m/z 368.8, corresponding to the [M+1]⁺ ion. nih.gov Similarly, other derivatives show their respective molecular ion peaks, confirming their successful synthesis. nih.govsemanticscholar.orgmdpi.com LC-MS is also used to monitor reaction completion and check the purity of the synthesized compounds. connectjournals.comgoogle.com
Table 1: LC-MS Data for Selected this compound Derivatives
| Compound Name | Molecular Formula | Expected m/z [M+1]⁺ | Observed m/z [M+1]⁺ | Reference |
|---|---|---|---|---|
| N′-cyclopentylidene-2-(3-(trifluoromethyl)phenyl)-4-methylthiazole-5-carbohydrazide | C₁₇H₁₆F₃N₃OS | 368.39 | 368.8 | nih.gov |
| N′-(4-bromobenzylidene) -2-(3-(trifluoromethyl)phenyl)-4-methylthiazole-5-carbohydrazide | C₁₉H₁₃BrF₃N₃OS | 468.29 | 469.4 | nih.govsemanticscholar.org |
| N′-(2,4-dichlorobenzylidene)-2-(3-(trifluoromethyl)phenyl)-4-methylthiazole-5-carbohydrazide | C₁₉H₁₂Cl₂F₃N₃OS | 458.28 | 459.3 | nih.gov |
| N′-(3-ethoxy-4-hydroxybenzylidene)-2-(3-(trifluoromethyl)phenyl)-4-methylthiazole-5-carbohydrazide | C₂₁H₁₈F₃N₃O₃S | 449.45 | 450.8 | nih.govsemanticscholar.org |
| (E)-N'-benzylidine-2-(4-chlorophenyl)-4-methylthiazole-5-carbohydrazides | Varies | Varies | Confirmed | connectjournals.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations, which are characteristic of particular functional groups.
For this compound and its derivatives, IR spectroscopy confirms the presence of key structural features. The carbohydrazide moiety is characterized by distinct absorption bands for the N-H and C=O groups. Typically, the N-H stretching vibrations of the amine group (NH₂) and the amide N-H appear in the range of 3100-3400 cm⁻¹. acs.orgnih.gov The carbonyl (C=O) stretching vibration of the hydrazide group is observed around 1650 cm⁻¹.
In the synthesis of Schiff bases from 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide, the formation of the product was confirmed by the disappearance of NH₂ group bands around 3330 cm⁻¹ and the appearance of a C=N stretching band. acs.org The spectra of various N'-substituted derivatives show the N-H amine group absorption in the 3164–3271 cm⁻¹ range and the carbonyl (C=O) bond absorption around 1650 cm⁻¹. nih.gov
Table 2: Characteristic IR Absorption Bands for this compound and Related Structures (cm⁻¹)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Amine/Amide) | Stretching | 3164 - 3388 | acs.orgnih.govnih.gov |
| C=O (Carbonyl of Hydrazide) | Stretching | ~1650 | nih.gov |
| N=CH (Azamethine) | Stretching | 1551 - 1594 | nih.gov |
| NH₂ (Primary Amine) | Scissoring | ~1589 | acs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated systems and chromophores.
For thiazole derivatives, UV-Vis spectra are used to study their electronic properties and interactions with other molecules, such as DNA. cmjpublishers.com The thiazole ring, along with any attached aromatic systems, constitutes the primary chromophore. The spectra typically show absorption bands corresponding to π–π* and n–π* transitions. mdpi.com The exact position of λmax can be influenced by the solvent and the specific substituents on the thiazole ring. cmjpublishers.commdpi.com For instance, studies on thiazole-azo dyes dispersed in a PMMA matrix show that the absorption bands are influenced by the substituents on the phenyl and thiazole rings, with π–π* and n–π* bands often overlapping. mdpi.com In DNA binding studies of related carbohydrazide derivatives, UV-visible absorption titration is a key method to determine binding constants and understand the nature of the interaction. cmjpublishers.com
Table 3: UV-Vis Spectroscopy Application for Thiazole Derivatives
| Application | Key Measurement | Typical Information Gained | Reference |
|---|---|---|---|
| Electronic Property Characterization | λmax | Identification of π–π* and n–π* electronic transitions. | mdpi.com |
| DNA Binding Studies | Absorption Titration | Calculation of binding constants (Kb) and Gibbs free energy (ΔG). | cmjpublishers.com |
| General Characterization | Absorption Spectrum | Confirmation of chromophoric systems. | windows.net |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
For newly synthesized derivatives of this compound, elemental analysis is a standard method of characterization. acs.orgnih.gov For example, in the synthesis of new hydrazones, the structures were confirmed by elemental analysis, with the found percentages for C, H, N, and S being within ±0.01% of the calculated values. mdpi.com This level of accuracy confirms the proposed chemical formula and the successful synthesis of the target molecule. mdpi.comzendy.io
Table 4: Example of Elemental Analysis Data for a this compound Derivative
| Element | Calculated (%) for C₂₀H₁₆F₃N₃O₂S | Found (%) | Reference |
|---|---|---|---|
| Carbon (C) | 57.27 | 57.26 | mdpi.com |
| Hydrogen (H) | 3.85 | 3.85 | mdpi.com |
| Nitrogen (N) | 10.02 | 10.02 | mdpi.com |
| Sulfur (S) | 7.65 | 7.66 | mdpi.com |
X-ray Diffraction (XRD) for Crystalline Structure Determination
Table 5: Crystallographic Data for a this compound Derivative
| Parameter | Value for (E)-N′-ferrocenylidene-4-methylthiazole-5-carbohydrazide | Reference |
|---|---|---|
| Crystal System | Tetragonal | zendy.io |
| Space Group | P4(2)/n | zendy.io |
| a (Å) | 21.041(3) | zendy.io |
| b (Å) | 21.041(3) | zendy.io |
| c (Å) | 7.1212(14) | zendy.io |
| β (°) | 90.00 | zendy.io |
Computational Chemistry and Theoretical Modeling of 5 Methylthiazole 4 Carbohydrazide Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. nih.govresearchgate.net This method, particularly the B3LYP functional, is frequently employed to perform a wide array of calculations on 5-Methylthiazole-4-carbohydrazide derivatives.
Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation. mgesjournals.com Using DFT methods, such as B3LYP with a 6-31G basis set, researchers can determine bond lengths, bond angles, and dihedral angles of the optimized structure. mgesjournals.com
A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. aimspress.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. aimspress.comnih.gov For instance, the HOMO-LUMO gap can be calculated to understand the charge transfer interactions within the molecule. irjweb.com The energies of these orbitals and their gap can be influenced by the solvent, with studies showing that the gap can differ in various media, affecting the molecule's reactivity. aimspress.com
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |
Vibrational Analysis (Theoretical IR Spectra)
Theoretical vibrational analysis is instrumental in understanding the infrared (IR) spectra of molecules. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the various vibrational modes of the molecule. mdpi.com These theoretical spectra can then be compared with experimental FT-IR data to validate the computational model and provide a detailed interpretation of the experimental spectrum. researchgate.net For thiazole (B1198619) derivatives, characteristic vibrational bands include C-H stretching, C-C aromatic stretching, C-N stretching, and C-S stretching, which can be identified and assigned through these theoretical calculations. tsijournals.com Scaling factors are often applied to the calculated frequencies to better match experimental observations. mdpi.com
NMR Chemical Shift Predictions (GIAO Technique)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used technique for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. nih.goviu.edu.sa By employing DFT calculations, often at the B3LYP/6-311++G(d,p) level, it is possible to compute the 1H and 13C NMR chemical shifts. nih.gov These theoretical predictions are then compared with experimental NMR data to confirm the molecular structure. mgesjournals.comnih.gov The accuracy of these predictions can be enhanced by considering the solvent effects, for example, by using a polarizable continuum model (PCM). iu.edu.sa However, it has been noted that for some heterocyclic systems containing sulfur, like thiadiazoles, standard DFT methods may not perfectly reproduce experimental 13C NMR chemical shifts, suggesting the need for more sophisticated computational approaches in such cases. researchgate.net
UV-Vis Spectral Predictions (Time-Dependent DFT, TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov This approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption bands observed in experimental UV-Vis spectra. researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects, can significantly impact the accuracy of the predicted spectra. nih.govresearchgate.net For instance, long-range corrected functionals like CAM-B3LYP and ωB97XD are often favored for studying excited states. researchgate.net TD-DFT calculations can reveal the nature of electronic transitions, such as n → π* or π → π*, and help in understanding the solvatochromic behavior of the compounds. nih.gov
Non-Linear Optical Properties (NLO) Analysis
The investigation of non-linear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. nih.gov Computational methods, specifically DFT, are employed to calculate key NLO parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value is indicative of a significant NLO response. nih.gov The HOMO-LUMO gap is also relevant in this context, as a smaller gap is generally associated with higher molecular NLO behavior. nih.gov NBO analysis can further elucidate the intramolecular charge transfer that contributes to the NLO properties. nih.gov
Mulliken Atomic Charge and Electrostatic Potential (MEP) Mapping
Mulliken atomic charge analysis provides insights into the charge distribution within a molecule, affecting its dipole moment, polarizability, and other electronic properties. nih.gov It helps in identifying the partial charges on individual atoms.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. irjweb.comresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net This visual representation helps in understanding intermolecular interactions and chemical reactivity. irjweb.com
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.net This method maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of close contacts with neighboring molecules. For thiazole-containing compounds, this analysis reveals the nature and prevalence of various non-covalent interactions that are crucial for molecular packing and crystal cohesion.
In a study of a compound featuring both 1,3,4-thiadiazole (B1197879) and 1,3-thiazole rings, Hirshfeld surface analysis highlighted that the molecular packing was significantly influenced by several key interactions. johnshopkins.edu The analysis, which generates a three-dimensional surface plotted over a normalized contact distance (d_norm), showed that N⋯H/H⋯N contacts constituted the largest portion of intermolecular interactions at 24.3%. johnshopkins.edu Other significant contributions came from S⋯H/H⋯S contacts (21.1%), H⋯H contacts (17.7%), and S⋯C/C⋯S contacts (9.7%). johnshopkins.edu These quantitative insights underscore the importance of hydrogen bonds and other weaker interactions in stabilizing the crystal structure. johnshopkins.edusemanticscholar.org The d_norm map uses a color spectrum where red spots indicate close contacts, blue regions represent longer contacts, and white areas denote distances equal to the van der Waals separation, visually pinpointing the most significant interaction points. researchgate.net
Molecular Docking Studies
Molecular docking is a cornerstone of computational drug design, used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein or nucleic acid. researchgate.netnih.gov This technique is instrumental in understanding the structural basis of potential biological activity.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking simulations provide critical information on the binding orientation, conformation, and affinity of a ligand within a receptor's active site. For thiazole derivatives, these studies have been widely applied to understand their potential as inhibitors of various enzymes. The binding affinity is often quantified as a docking score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.
These simulations reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For instance, in the docking of thiazole derivatives against the SARS-CoV-2 main protease (Mpro), key interactions included hydrogen bonds with residues like Gln189 and Glu166, and an arene-arene interaction between the thiazole ring and His41. mdpi.commdpi.com Similarly, when docked against the COX-1 active site, 5-methylthiazole (B1295346) derivatives were found to form crucial hydrogen bonds with Arg120 and Tyr355. nih.govnih.gov The precise identification of these binding modes is essential for structure-activity relationship (SAR) studies and for guiding the rational design of more potent and selective inhibitors.
| Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Thiazolyl-indazole | SARS-CoV-2 Mpro | Not specified | His41, Met49, Met165 |
| N-(thiazol-2-yl)cinnamamide | SARS-CoV-2 Mpro | Not specified | His41, Asn142, Glu166, Gln189 |
| 5-Methylthiazole-thiazolidinone | COX-1 | Not specified | Arg120, Tyr355, Val116, Leu352 |
| 2-Benzamido-4-methylthiazole | Xanthine (B1682287) Oxidase | Not specified | Not specified |
| Thiazole-carbohydrazide | α-Amylase | Not specified | Not specified |
| Thiazole Schiff base | DNA Gyrase B | -7.2 to -9.1 | Not specified |
Identification of Potential Biological Targets
Docking studies are pivotal in identifying potential biological targets for novel compounds. Derivatives of 5-methylthiazole have been computationally screened against a wide array of enzymes implicated in various diseases.
DNA Gyrase : This bacterial enzyme is a validated target for antibacterial agents. Thiazole-based compounds, including 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivatives, have been identified as inhibitors that target the ATP-binding site of DNA gyrase. nih.gov Molecular dynamics simulations of chalcone-thiazole hybrids have further elucidated stable binding within the DNA gyrase B active site.
Lumazine (B192210) Synthase : As a key enzyme in the riboflavin (B1680620) biosynthetic pathway of Mycobacterium tuberculosis (Mtb), lumazine synthase (RibH) is an attractive target for new anti-tuberculosis drugs. High-throughput molecular docking has been employed to screen large compound libraries against Mtb RibH, leading to the identification of potent antimycobacterial agents. These in silico hits showed favorable ADME and toxicity profiles, and their binding to the purified enzyme was subsequently confirmed.
Other Mtb Enzymes : Beyond lumazine synthase, thiazole derivatives have been investigated as inhibitors of other essential mycobacterial enzymes. These include UDP-galactopyranose mutase (UGM), which is involved in cell wall synthesis, and β-ketoacyl-ACP synthase (mtFabH). The 2-aminothiazole-4-carboxylate scaffold, in particular, has emerged as a promising template for developing new anti-tubercular agents targeting these pathways.
SARS-CoV-2 Mpro : The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. Numerous studies have focused on docking thiazole-based inhibitors into the Mpro active site. mdpi.commdpi.com These simulations have identified key interactions with catalytic residues (His41, Cys145) and other residues within the binding pockets, providing a framework for developing novel COVID-19 therapeutics. mdpi.com
Xanthine Oxidase (XO) : As a key enzyme in purine (B94841) metabolism that produces uric acid, XO is a target for drugs treating gout. Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as XO inhibitors, with some compounds showing inhibitory activity in the nanomolar range. mdpi.com Molecular docking has been used to understand the enzyme-inhibitor interactions for this class of non-purine inhibitors.
iNOS : While specific molecular docking studies of this compound derivatives against inducible nitric oxide synthase (iNOS) are not extensively reported in the reviewed literature, the broad investigation of the thiazole scaffold against various enzymes suggests its potential for such applications. Thiazole derivatives have been computationally evaluated against numerous other targets, including tubulin and phospholipase A2, indicating the versatility of this heterocyclic core in drug design.
Molecular Dynamics Simulations (MDS)
To complement the static picture provided by molecular docking, molecular dynamics (MDS) simulations are performed. MDS offers a dynamic view of the ligand-receptor complex over time, assessing the stability of the predicted binding pose and the persistence of key intermolecular interactions.
For thiazole derivatives, MDS studies have been used to validate docking results. For example, simulations of thiazolyl-indazole derivatives bound to SARS-CoV-2 Mpro were used to evaluate binding affinity and atomistic interactions over the simulation period. In another study, MDS was conducted for 50 nanoseconds to confirm the stability of a thiazole derivative in the active site of the LasR protein, supporting its role as an antagonist. johnshopkins.edunih.gov These simulations provide stronger evidence for the proposed binding mode by showing that the complex remains stable in a simulated physiological environment.
In Silico Prediction of Drug-Likeness and ADME Properties
In the early phases of drug discovery, it is crucial to assess whether a compound possesses "drug-like" properties. In silico tools are widely used to predict these characteristics, as well as ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, which are critical for a drug's ultimate success. nih.gov
For thiazole-based compounds, online platforms like SwissADME are commonly used to calculate key physicochemical properties. nih.govnih.gov These predictions are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. Studies on various thiazole derivatives have shown that many compounds comply with these rules, indicating good potential for oral bioavailability. nih.govmdpi.com The prediction of ADME properties helps to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetics. nih.gov
| Property | Guideline (Lipinski's Rule) | Predicted Value for Representative Thiazole Derivatives |
| Molecular Weight (MW) | ≤ 500 g/mol | Generally compliant |
| LogP (Lipophilicity) | ≤ 5 | Generally compliant |
| Hydrogen Bond Donors | ≤ 5 | Generally compliant |
| Hydrogen Bond Acceptors | ≤ 10 | Generally compliant |
| Gastrointestinal Absorption | - | Predicted to be high for many derivatives |
Investigation of Biological Activities of 5 Methylthiazole 4 Carbohydrazide Derivatives in Vitro/preclinical Focus
In Vitro Antimicrobial Activity Studies
The antimicrobial potential of 5-methylthiazole-4-carbohydrazide derivatives has been a primary focus of research, with numerous studies evaluating their efficacy against a spectrum of pathogenic microorganisms.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have shown varied antibacterial activity against both Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria:
Staphylococcus aureus : Several studies have reported good antibacterial activity of these derivatives against S. aureus. researchgate.net Some compounds have demonstrated moderate to good growth inhibition. nih.govjneonatalsurg.com
Bacillus subtilis : Thiazolidin-4-one derivatives of this compound have been evaluated for their activity against B. subtilis. journalofchemistry.org
Gram-Negative Bacteria:
Escherichia coli : The antibacterial activity against E. coli has been described as modest in some studies. researchgate.net However, other research indicates that certain derivatives exhibit notable activity against E. coli. journalofchemistry.orgjneonatalsurg.com
Pseudomonas aeruginosa : While some synthesized compounds showed no inhibitory activity against P. aeruginosa, others have been found to be effective. journalofchemistry.orgresearchgate.netjneonatalsurg.com
Salmonella enteritidis (Salmonella typhimurium) : The activity against this bacterium has been generally reported as modest. researchgate.net
The antibacterial efficacy is often influenced by the specific substitutions on the core molecule. For instance, the introduction of electron-withdrawing groups like fluoro and chloro on the phenyl ring has been shown to enhance activity against both Gram-positive and Gram-negative bacteria. journalofchemistry.org
Table 1: Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Good to Moderate | nih.govresearchgate.netjneonatalsurg.com |
| Bacillus subtilis | Moderate | journalofchemistry.org |
| Escherichia coli | Modest to Active | journalofchemistry.orgresearchgate.netjneonatalsurg.com |
| Pseudomonas aeruginosa | Inactive to Active | journalofchemistry.orgresearchgate.netjneonatalsurg.com |
| Salmonella enteritidis | Modest | researchgate.net |
Antifungal Efficacy against Fungal Pathogens
The antifungal properties of this compound derivatives have been investigated against common fungal pathogens.
Candida albicans : The antifungal activity against C. albicans has been generally described as modest. researchgate.net However, some hydrazone derivatives have shown activity against this fungal strain. nih.gov
Aspergillus niger : Information regarding the specific activity against A. niger is limited in the provided search results.
The presence of certain structural features can influence the antifungal activity. For example, some hydrazone derivatives have been noted for their activity against fungal strains. nih.gov
Table 2: Antifungal Activity of this compound Derivatives
| Fungal Pathogen | Activity Level | Reference |
|---|---|---|
| Candida albicans | Modest to Active | nih.govresearchgate.net |
| Aspergillus niger | - | - |
Antitubercular Activity against Mycobacterium tuberculosis Strains
Derivatives of this compound have shown promise as antitubercular agents.
Mycobacterium tuberculosis H37Rv : Several series of these derivatives have been synthesized and evaluated for their activity against the H37Rv strain. nih.gov Some compounds have demonstrated excellent activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL. nih.gov The position of the methyl group on the thiazole (B1198619) ring appears to be crucial, with 5-methylthiazole (B1295346) derivatives being more active than their 4-methylthiazole (B1212942) counterparts. nih.gov
Mechanisms of Antimicrobial Action at the Molecular Level
The antimicrobial mechanism of these derivatives is believed to involve the inhibition of essential microbial enzymes.
Enzyme Inhibition : Docking studies suggest that the antibacterial action may be due to the inhibition of enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis. jneonatalsurg.com For antifungal activity, the proposed mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. jneonatalsurg.com
In Vitro Antiproliferative and Anticancer Activity Studies
In addition to their antimicrobial properties, this compound derivatives have been investigated for their potential as anticancer agents.
Cytotoxicity Screening against Human Cancer Cell Lines
These compounds have been screened for their cytotoxic effects against various human cancer cell lines.
A549 (Lung Carcinoma) : Several carbohydrazide (B1668358) derivatives have displayed promising anticancer activity against A549 cells. bamu.ac.in One derivative with a 4-bromo substituent on the benzene (B151609) ring showed an IC50 value of 4.49 µg/mL, which was better than the standard drug paclitaxel. bamu.ac.in
MCF-7 (Breast Adenocarcinoma) : Some isothiazole (B42339) derivatives have shown activity against MCF-7 cells, with IC50 values below 15 µg/mL. nih.gov
HepG2 (Hepatocellular Carcinoma) : Certain thiazole derivatives have been tested against HepG-2 cell lines, with some showing promising anticancer potential with IC50 values as low as 1.61 µg/mL. mdpi.com
HCT-116, HT-29 (Colon Adenocarcinoma) : While not explicitly mentioning this compound, related isothiazole derivatives have been tested against colon cancer cell lines. nih.gov
HeLa (Cervical Cancer) : Related bis(indolyl)hydrazide hydrazone analogs have shown antiproliferative activity against HeLa cells. nih.gov
The antiproliferative action is dependent on the specific chemical structure of the derivative.
Table 3: Anticancer Activity of this compound Derivatives
| Cancer Cell Line | Compound Activity | Reference |
|---|---|---|
| A549 (Lung) | Promising (IC50 as low as 4.49 µg/mL) | bamu.ac.in |
| MCF-7 (Breast) | Active (IC50 < 15 µg/mL) | nih.gov |
| HepG2 (Liver) | Promising (IC50 as low as 1.61 µg/mL) | mdpi.com |
| HCT-116 (Colon) | - | - |
| HT-29 (Colon) | - | - |
| HeLa (Cervical) | - | - |
Mechanistic Investigations of Anticancer Action (e.g., Enzyme Inhibition)
The anticancer potential of thiazole derivatives has been a significant area of research, with studies focusing on their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition. Research has shown that modifying the core structure of thiazole-carbohydrazide can lead to potent anticancer agents.
One of the key mechanisms identified is the inhibition of kinases, enzymes that play a crucial role in cell signaling and growth. For instance, isothiazole derivatives, structurally related to thiazoles, have been identified as promising tyrosine kinase inhibitors. nih.gov Another significant target is the PI3K (Phosphatidylinositol 3-kinase) enzyme, which is often dysregulated in cancer. A study on benzofuran-thiazole hybrids revealed that these compounds exhibit significant inhibitory activity against PI3Kα. nih.gov Compound 11 from this study, featuring a 4-methyl substituted thiazole ring, showed higher activity than its 4-phenyl substituted counterparts, with IC₅₀ values ranging from 4 to 8.99 µM against four different cancer cell lines. nih.gov This suggests that the PI3Kα inhibitory mechanism may be a primary mode of anticancer action for these compounds. nih.gov
Furthermore, derivatives of 4-methyl-2-phenylthiazole-5-carbohydrazide have been tested for their in vitro anticancer activity against Hepatocellular carcinoma cell lines (HepG-2). mdpi.com The results indicated that compounds 9 and 10 were the most promising, with IC₅₀ values of 1.61 ± 1.92 µg/mL and 1.98 ± 1.22 µg/mL, respectively. mdpi.com The cytotoxic effects of these synthesized compounds have been evaluated against a panel of cancer cell lines including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). mdpi.com
Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | Mechanism/Target | IC₅₀ Value | Source |
|---|---|---|---|---|
| Compound 8 | HePG2, MCF-7, Hela, PC3 | PI3Kα Inhibition | 8.49–16.72 µM | nih.gov |
| Compound 9 | HePG2, MCF-7, Hela, PC3 | PI3Kα Inhibition | 6.55–13.14 µM | nih.gov |
| Compound 11 | HePG2, MCF-7, Hela, PC3 | PI3Kα Inhibition | 4–8.99 µM | nih.gov |
| Compound 9 (from different study) | HepG-2 | Not Specified | 1.61 ± 1.92 µg/mL | mdpi.com |
| Compound 10 | HepG-2 | Not Specified | 1.98 ± 1.22 µg/mL | mdpi.com |
In Vitro Anti-inflammatory Activity Studies
Inflammation is a complex biological response, and its chronic manifestation is linked to various diseases. Thiazole derivatives have been extensively studied for their potential to mitigate inflammation through different in vitro models.
The denaturation of proteins is a well-documented cause of inflammation. nih.govacs.org Consequently, compounds that can inhibit protein denaturation are considered potential candidates for anti-inflammatory drugs. nih.govacs.org The anti-inflammatory activity of N′-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides has been evaluated using the inhibition of bovine serum albumin (BSA) denaturation method, with diclofenac (B195802) sodium as a standard drug. nih.govacs.org
The IC₅₀ values for these derivatives ranged from 46.29 to 100.60 μg/mL. nih.govacs.org Structure-activity relationship studies revealed that the potency of the compounds was influenced by the substitutions on the aryl ring. nih.govacs.org For example, compound 5l , which contains a 4-hydroxy-3-methoxyphenyl group, exhibited the highest inhibition. nih.govacs.org The presence of a hydroxyl group on the phenyl ring or the inclusion of heterocyclic moieties was found to enhance the inhibitory activity. nih.govacs.org Conversely, the lowest inhibition was observed for compound 5g , which has a 4-benzyloxyphenyl group. nih.govacs.org
Inhibition of BSA Protein Denaturation by Thiazole Derivatives
| Compound | Substituent Group | IC₅₀ (µg/mL) | Activity Level | Source |
|---|---|---|---|---|
| 5l | 4-hydroxy-3-methoxyphenyl | 46.29 | Highest | nih.govacs.org |
| 5j | - | - | Better | nih.govacs.org |
| 5k | Heterocyclic ring | - | Better | nih.govacs.org |
| 5e | Heterocyclic ring | - | Better | nih.govacs.org |
| 5b | 3,4-dimethoxy | - | Moderate | nih.govacs.org |
| 5d | 4-methyl | - | Moderate | nih.govacs.org |
| 5f | 3,4-dimethyl | - | Moderate | nih.govacs.org |
| 5h | 4-N,N-dimethyl | - | Moderate | nih.govacs.org |
| 5i | 4-hydroxy | - | Moderate | nih.govacs.org |
| 5g | 4-benzyloxyphenyl | 100.60 | Lowest | nih.govacs.org |
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key to the prostanoid biosynthetic pathway. mdpi.com Thiazole derivatives have been designed and evaluated as inhibitors of COX-1 and COX-2. nih.govmetu.edu.tr
A study on a series of thiazole carboxamide derivatives found that they exhibited potent inhibitory activities against both COX enzymes. nih.govmetu.edu.tr Compound 2b was the most effective against COX-1 with an IC₅₀ of 0.239 µM and also showed potent activity against COX-2 with an IC₅₀ of 0.191 µM. nih.gov Compound 2a demonstrated the highest selectivity for COX-2, with a selectivity ratio of 2.766. nih.gov Another series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives were identified as selective COX-1 inhibitors, with some compounds showing an inhibitory effect superior to the reference drug naproxen. mdpi.com This selective inhibition of COX-1 identifies them as a novel class of potential anti-inflammatory agents. mdpi.com
COX Enzyme Inhibition by Thiazole Carboxamide Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Source |
|---|---|---|---|---|
| 2a | 2.65 | 0.958 | 2.766 | nih.gov |
| 2b | 0.239 | 0.191 | 1.251 | nih.gov |
| 2j | - | 0.957 | 1.507 | nih.gov |
| Celecoxib (Reference) | - | 0.002 | 23.8 | nih.gov |
Overexpression of inducible nitric oxide synthase (iNOS) leads to increased levels of nitric oxide (NO), a factor implicated in the pathophysiology of several inflammatory diseases. nih.gov Therefore, selective inhibition of iNOS presents an effective therapeutic strategy. nih.gov In the search for novel iNOS inhibitors, new thiazolyl carbonyl thiosemicarbazides and thiazolyl-azole compounds have been designed using 2-aryl-4-methylthiazol-5-carbohydrazides as starting materials. nih.gov These efforts highlight the potential of the thiazole scaffold in developing agents that can modulate the iNOS pathway to control inflammation. nih.gov
In Vitro Antioxidant Activity Studies
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous pathological conditions. Thiazole derivatives have shown promise as antioxidant agents in various in vitro assays.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free-radical scavenging ability of compounds. nih.govmdpi.com A series of new hydrazones were synthesized from 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide and tested for their antioxidant properties using this assay. mdpi.com The study found that derivatives with monohydroxy, para-fluorine, and 2,4-dichloro substitutions exhibited superior free-radical scavenging ability. mdpi.com
In another study, new 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety were synthesized and screened for their antioxidant activity. nih.govnih.gov The evaluation, which included DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging assays, revealed that compounds 6a , 6c , and 6e demonstrated significant scavenging effects. nih.govnih.gov This activity was attributed to the presence of electron-donating substituents on the aldehyde-derived part of the molecules. nih.govnih.gov
Antioxidant Activity of Thiazole Derivatives
| Compound Series | Assay Method | Key Findings | Source |
|---|---|---|---|
| Hydrazones of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | DPPH Assay | Monohydroxy, para-fluorine, and 2,4-dichloro derivatives showed better scavenging ability. | mdpi.com |
| 2-amino-5-methylthiazol derivatives with 1,3,4-oxadiazole-2-thiol | DPPH, Hydroxyl, Nitric Oxide, Superoxide Radical Scavenging | Compounds 6a, 6c, and 6e showed significant scavenging potential due to electron-donating substituents. | nih.govnih.gov |
Other Biological Activities (In Vitro/Preclinical)
Beyond the more extensively studied areas of antimicrobial and anticancer activities, derivatives of this compound have been investigated for other potential therapeutic applications. These explorations have revealed inhibitory effects against key enzymes involved in metabolic and inflammatory processes, namely xanthine (B1682287) oxidase and alpha-amylase. The following sections detail the preclinical, in vitro findings for these biological activities.
Xanthine Oxidase Inhibition
Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a condition that is a precursor to gout. Consequently, inhibitors of xanthine oxidase are a key therapeutic strategy for managing this condition. Research into heterocyclic compounds as potential xanthine oxidase inhibitors has included derivatives of the thiazole nucleus.
Studies on compounds structurally related to this compound have demonstrated the potential of this scaffold for xanthine oxidase inhibition. For instance, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their in vitro xanthine oxidase inhibitory activity. Among the tested compounds, those featuring specific substitutions on the benzamido ring showed notable potency. A derivative with a para-fluoro substitution (Compound 5b) exhibited an IC50 value of 0.57 μM, while a para-chloro substituted derivative (Compound 5c) had an IC50 of 0.91 μM. researchgate.netresearchgate.net Further kinetic analysis indicated that the fluoro-substituted derivative acts as a mixed-type inhibitor of the enzyme. researchgate.netresearchgate.net
In another study, a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carbohydrazides were prepared and screened for their ability to inhibit xanthine oxidase. One compound from this series emerged as a particularly potent inhibitor with an IC50 value of 0.084 μM, also displaying a mixed-type inhibition pattern. nih.gov While not direct derivatives of this compound, the strong inhibitory activity of these related carbohydrazide structures underscores the potential of this chemical class in the development of novel xanthine oxidase inhibitors.
Table 1: In Vitro Xanthine Oxidase Inhibition Data for Thiazole and Triazole Derivatives
| Compound | Structure Description | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Compound 5b | 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.57 | Mixed | researchgate.netresearchgate.net |
| Compound 5c | 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.91 | Not Specified | researchgate.netresearchgate.net |
Alpha-Amylase Inhibition
Alpha-amylase is a key enzyme in the digestive system, responsible for the breakdown of complex carbohydrates, such as starch, into simpler sugars. Inhibiting this enzyme can slow down carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level. This mechanism is a therapeutic target for the management of type 2 diabetes.
Derivatives of this compound have emerged as a promising class of alpha-amylase inhibitors. In one study, a series of thiazole-based carbohydrazide derivatives were synthesized and evaluated for their in vitro alpha-amylase inhibitory activity. With the exception of one inactive compound, the series demonstrated a range of inhibitory potencies, with IC50 values from 1.709 ± 0.12 to 3.049 ± 0.25 µM. researchgate.net This was compared against the standard drug acarbose, which had an IC50 of 1.637 ± 0.153 µM in the same assay. researchgate.net
Another investigation into thiazole-appended novel hydrazones, which are derivatives of carbohydrazides, also revealed significant alpha-amylase inhibitory potential. The synthesized compounds in this series exhibited in vitro IC50 values ranging from 0.23 ± 0.003 to 0.5 ± 0.0 µM. nih.govrsc.org This range was notably potent, especially when compared to the reference drug acarbose, which showed an IC50 of 0.21 ± 0.008 µM. rsc.org Kinetic studies of the most potent compounds from this series identified them as uncompetitive inhibitors of alpha-amylase. nih.gov
Table 2: In Vitro Alpha-Amylase Inhibition Data for this compound Derivatives
| Compound Series | IC50 Range (µM) | Standard Drug (Acarbose) IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Thiazole based carbohydrazides | 1.709 - 3.049 | 1.637 ± 0.153 | Not Specified | researchgate.net |
Structure Activity Relationship Sar Elucidation for 5 Methylthiazole 4 Carbohydrazide Derivatives
Impact of Substituent Patterns on Biological Activities
The core structure of 5-Methylthiazole-4-carbohydrazide serves as a versatile scaffold for the synthesis of new derivatives, often by condensation with various aldehydes or cyclization to form new heterocyclic rings. acs.orgconnectjournals.comjournalofchemistry.org The resulting biological activities are highly dependent on the chemical features of these appended moieties.
The introduction of different aromatic and heterocyclic rings onto the this compound framework significantly modulates the biological potency of the resulting derivatives.
Studies comparing derivatives have shown that those incorporating additional heterocyclic rings can exhibit superior activity compared to those with simple aromatic substituents. acs.org For instance, in a series of N'-arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides, compounds bearing heterocyclic rings like furan (B31954) showed better anti-inflammatory inhibition compared to those with substituted phenyl rings. acs.org The presence of a phenyl group can, however, be beneficial by enhancing π-π stacking interactions within the binding sites of target enzymes, which can improve binding affinity over simpler alkyl substituents.
Table 1: Influence of Aromatic vs. Heterocyclic Substituents on Anti-inflammatory Activity Data sourced from a study on N'-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides. acs.org
| Compound ID | Substituent (R) | Substituent Type | IC₅₀ (µg/mL) |
| 5a | Phenyl | Aromatic | 96.21 |
| 5c | 4-Chlorophenyl | Aromatic | 89.43 |
| 5e | 2-Furyl | Heterocyclic | 69.49 |
| 5g | 4-Benzyloxyphenyl | Aromatic | 100.60 |
| 5k | 2-Thienyl | Heterocyclic | 54.33 |
The potency of this compound derivatives is significantly affected by the presence, type, and position of smaller functional groups like halogens, hydroxyls, and methoxy (B1213986) groups on the aromatic or heterocyclic rings.
Hydroxyl and Methoxy Groups: The presence of a hydroxyl group on an attached phenyl ring is often associated with enhanced biological activity. acs.org For example, a derivative with a 4-hydroxy-3-methoxyphenyl group (vanillin moiety) exhibited the highest anti-inflammatory activity in one study. acs.org This compound was more potent than derivatives with a 3,4-dimethoxy substitution or a single hydroxyl group at the 4th position. acs.org Compounds with 3,4-dimethoxy, 4-methyl, and 3,4-dimethyl substitutions generally showed moderate activity. acs.org
Halogen Substituents: The type and position of halogen atoms can have a dramatic effect on activity. In a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, the presence of a fluorine atom at the para position of the benzamido ring led to excellent xanthine (B1682287) oxidase (XO) inhibitory activity (IC₅₀ = 0.57 µM). researchgate.net A chloro group at the same position also conferred significant activity (IC₅₀ = 0.91 µM). researchgate.net In another study on antimicrobial thiazoles, a chloro substituent was found to be crucial for antibacterial activity, whereas a bromo substituent at the same position rendered the compounds inactive. nih.gov
Methyl and Other Small Groups: The size of the substituent can also be a determining factor. SAR studies have indicated that small substituents like methyl and hydroxyl groups can be important for activity against certain bacterial strains like E. faecalis. nih.gov In contrast, larger groups, such as a trifluoromethyl substituent, were found to be important for activity against other pathogens like P. aeruginosa. nih.gov
Table 2: Effect of Substituents on Biological Activity
| Parent Scaffold | Substituent(s) | Biological Activity | Finding | Citation |
| N'-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide | 4-Hydroxy-3-methoxyphenyl | Anti-inflammatory (protein denaturation) | Highest inhibition (IC₅₀ = 46.29 µg/mL), superior to hydroxyl or dimethoxy alone. | acs.org |
| N'-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide | 3,4-Dimethoxy, 4-Methyl | Anti-inflammatory (protein denaturation) | Moderate inhibition observed. | acs.org |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid | 4-Fluoro | Xanthine Oxidase Inhibition | Excellent activity (IC₅₀ = 0.57 µM). | researchgate.net |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid | 4-Chloro | Xanthine Oxidase Inhibition | Excellent activity (IC₅₀ = 0.91 µM). | researchgate.net |
| 4-(p-Halophenyl)-thiazolyl series | Chloro | Antimicrobial | Substitution with chloro group was responsible for antibacterial activity. | nih.gov |
| 4-(p-Halophenyl)-thiazolyl series | Bromo | Antimicrobial | Substitution with bromo group inactivated the compounds. | nih.gov |
The carbohydrazide (B1668358) functional group of this compound is a key synthetic handle for creating more complex derivatives containing various five- and six-membered heterocyclic rings. The nature of this appended ring system is a major determinant of the resulting biological profile.
Pyridine (B92270): The pyridine ring is a common feature in many biologically active thiazole (B1198619) derivatives. acs.orgresearchgate.net A series of compounds incorporating a 2-(pyridin-3-yl)thiazole core were synthesized and showed promising anti-inflammatory and antimicrobial activities. acs.org
Thiazolidinone: The carbohydrazide can be reacted with precursors like mercaptoacetic acid to form thiazolidin-4-one derivatives. journalofchemistry.org These hybrid molecules have been investigated for a range of activities. For example, N-(2-(2-(4-phenyl substituted)-4-methylthiazol-5-yl)-4-oxothiazolidin-3-yl)-2-(4-phenyl substituted)-4-methylthiazole-5-carboxamides were synthesized and evaluated for antibacterial, antifungal, and anti-inflammatory properties. journalofchemistry.org Pyrrole-thiazolidin-4-one hybrids containing a 5-methylthiazole (B1295346) moiety were found to be more active as antitubercular agents than their 4-methylthiazole (B1212942) analogs. mdpi.com
Oxadiazole: Thiazolyl benzylidine carbohydrazides can be cyclized using reagents like acetic anhydride (B1165640) to yield 1,3,4-oxadiazole (B1194373) derivatives. connectjournals.com This strategy allows for the creation of multi-heterocyclic systems with potential biological applications. connectjournals.com
Thiadiazole: In a similar fashion, the thiazole core can be linked to a 1,3,4-thiadiazole (B1197879) ring. nih.gov SAR studies of derivatives containing a 1,3,4-thiadiazole linked to a thiazole via a pyrazoline-triazole bridge highlighted the importance of the substituent on the terminal ring for antimicrobial activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models help in understanding which physicochemical properties (e.g., electronic, steric, hydrophobic) of the substituents are critical for the observed activity, thereby guiding the design of more potent analogues.
For thiazole-based compounds, QSAR analyses have been employed to explore how the pyridine skeleton and other moieties, including the N-acylhydrazone group, contribute to a broad spectrum of biological activities like antimicrobial effects. researchgate.net For example, a 3D-QSAR analysis was conducted on a series of ethyl 2-(substituted benzamido)-4-methylthiazole-5-carboxylates to study their antimicrobial properties. nih.gov Such studies provide valuable insights for the rational design of new derivatives by predicting the activity of yet-unsynthesized compounds.
Mechanistic Insights from SAR Studies (e.g., Binding Site Interactions, Conformational Effects)
SAR studies, often complemented by computational molecular docking, provide critical insights into how these derivatives interact with their biological targets at a molecular level.
Binding Site Interactions: Molecular docking simulations have been used to elucidate the binding modes of this compound derivatives with various target proteins. For anti-inflammatory derivatives, docking studies revealed their potential as COX inhibitors by showing specific interactions within the enzyme's active site. acs.org Similarly, for α-amylase inhibitors, docking studies identified key interactions with catalytic residues such as Trp58, Tyr62, and Ile235. researchgate.net The presence of a phenyl group can enhance π-π stacking interactions, while other substituents can form crucial hydrogen bonds or hydrophobic interactions with the target protein, explaining the variations in potency observed in SAR studies. Some derivatives have also been studied for their ability to bind to DNA. cmjpublishers.com
Applications of 5 Methylthiazole 4 Carbohydrazide As a Building Block in Advanced Heterocyclic Synthesis
Design and Synthesis of Novel Thiazole-Based Scaffolds
The carbohydrazide (B1668358) functional group in 5-Methylthiazole-4-carbohydrazide serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic scaffolds. Researchers have extensively utilized this compound to construct novel molecules incorporating azole, oxadiazole, and other heterocyclic rings.
A primary application involves the reaction of the carbohydrazide with various electrophilic reagents. For instance, condensation with a range of substituted aldehydes and ketones readily yields Schiff bases or hydrazones. nih.gov These intermediates are pivotal for further cyclization reactions. For example, treatment of 4-methyl-2-(pyridin-4-yl)-thiazole-5-carbohydrazide with different aldehydes produces arylmethyliden-hydrazides, which can be subsequently cyclized using acetic anhydride (B1165640) to form oxadiazoline derivatives. farmaciajournal.com
The reactivity of the hydrazide moiety allows for its use as a precursor in creating various five-membered heterocyclic compounds. farmaciajournal.com A new series of 4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles were synthesized starting from the corresponding carbohydrazide. farmaciajournal.com Similarly, novel thiazole (B1198619) derivatives bearing β-amino acid and aromatic moieties have been synthesized, showcasing the compound's flexibility in creating complex molecular architectures. mdpi.com The synthesis often begins by reacting the starting carbohydrazide with hydrazine (B178648) hydrate (B1144303) to form the key intermediate, which is then elaborated into more complex structures. nih.govijpsr.com
The table below summarizes various novel scaffolds synthesized using thiazole carbohydrazide derivatives as building blocks.
| Starting Material Derivative | Reagent(s) | Synthesized Scaffold | Reference |
| 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide | Aromatic aldehydes, Acetic anhydride | Oxadiazolines | farmaciajournal.com |
| 2-amino-4-methylthiazole-5-carbohydrazide | Various aldehydes, Ethyl 2-cyano-3,3-bis(methylthio)acrylate | (Z)-3-((5-(2-((E)-arylidene)hydrazine-1-carbonyl)-4-methylthiazol-2-yl)amino)-2-cyano-3-(methylthio)acrylate | ijpsr.com |
| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Substituted benzaldehydes | Hydrazones | nih.gov |
| Thiazole derivative with β-amino acid | Acetophenone derivatives | Thiazoles with β-amino acid and aromatic moieties | mdpi.com |
These examples highlight the role of this compound and its analogues as fundamental starting materials for generating libraries of novel heterocyclic compounds with diverse structural features.
Development of Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. organic-chemistry.orgrug.nl These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. rsc.org this compound and related structures are increasingly being employed in the development of novel MCRs.
The inherent reactivity of the carbohydrazide group makes it an excellent component for MCRs. For instance, a one-pot, three-component reaction involving a thiazole carboxylate, thiosemicarbazide (B42300), and various phenacyl bromides has been developed to synthesize novel thiazolylhydrazone derivatives. researchgate.net This approach avoids the isolation of intermediates, thereby saving time and resources. researchgate.net The use of a catalytic amount of acetic acid in ethanol (B145695) facilitates these condensations efficiently. researchgate.net
Researchers have also utilized MCRs to synthesize N-hydroxy-, N-methoxy-, and N-ethoxybenzoyl derivatives of 5-methylthiazol-2-amine in a one-pot process without isolating the intermediate acyl chloride. bohrium.com This strategy streamlines the synthesis of potentially bioactive molecules. bohrium.com The versatility of thiazole-based building blocks in MCRs allows for the creation of large libraries of compounds for screening purposes. The combination of different reaction types, such as the Ugi and Passerini reactions with other MCRs, further expands the diversity of accessible molecular scaffolds. rug.nl
The table below illustrates examples of multi-component reaction strategies involving thiazole derivatives.
| Reaction Type | Components | Product Class | Key Advantage | Reference |
| One-pot, three-component condensation | Ethyl 2-(3-formyl-4-oxy/isobutoxyphenyl)-4-methylthiazole-5-carboxylate, Thiosemicarbazide, Phenacyl bromides | Thiazolylhydrazone derivatives | High efficiency, single step | researchgate.net |
| One-pot multicomponent synthesis | 5-methylthiazol-2-amine, Hydroxy/methoxy (B1213986)/ethoxybenzoyl chlorides (formed in situ) | N-acyl-5-methylthiazol-2-amines | Avoids isolation of unstable intermediates | bohrium.com |
The development of MCRs utilizing this compound demonstrates a significant advancement in synthetic efficiency, enabling the rapid construction of complex and diverse heterocyclic libraries.
Use in the Synthesis of Complex Medicinal Chemistry Leads
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities. farmaciajournal.comontosight.ai this compound serves as an excellent starting point for the synthesis of complex molecules intended as leads for drug discovery.
The carbohydrazide moiety can be readily converted into other functional groups or used to link the thiazole core to other pharmacophores. For example, a series of novel thiazole-based 1,2,3-triazole derivatives were synthesized and evaluated as inhibitors of glioblastoma cancer cells. ajgreenchem.com The synthesis involved converting a thiazole derivative into an alkyne, which then participated in a click reaction to form the triazole ring. ajgreenchem.com
In another study, novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives were prepared via a one-pot, three-component reaction and showed promising in vitro anticancer activity against various human cancer cell lines, including HCT-116, HT-29, and HepG2. nih.gov The mechanism of action for the most active compounds was suggested to be apoptosis induction. nih.gov The synthesis of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole has also been explored for developing potential antitumor agents. acs.org
The table below presents examples of medicinal chemistry leads synthesized from thiazole carbohydrazide precursors.
| Compound Class | Synthetic Strategy | Potential Application | Reference |
| Thiazole-1,2,3-triazole hybrids | Click Chemistry (1,3-dipolar cycloaddition) | Anticancer (Glioblastoma) | ajgreenchem.com |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | One-pot three-component reaction | Anticancer (Colorectal, Hepatocellular Carcinoma) | nih.gov |
| 2-Arylamido/Alkylamido-4-(isothiocyanatomethyl)thiazoles | Multi-step synthesis | Antitumor | acs.org |
These findings underscore the importance of this compound as a key building block for the rational design and synthesis of sophisticated molecules with significant potential in medicinal chemistry.
Concluding Remarks on the Academic Research Landscape of 5 Methylthiazole 4 Carbohydrazide
Summary of Key Research Achievements
Research into 5-methylthiazole-4-carbohydrazide has yielded substantial achievements, primarily centered on its versatile role as a scaffold in synthetic and medicinal chemistry. The core structure is typically synthesized through the reaction of a corresponding ethyl carboxylate derivative with hydrazine (B178648) hydrate (B1144303). mdpi.combamu.ac.innih.gov This foundational molecule has proven to be a prolific starting material for a diverse array of heterocyclic compounds.
A major success has been the development of numerous derivatives with significant biological activities. Key achievements include:
Antimicrobial Agents: A vast body of research has demonstrated the potent antimicrobial properties of its derivatives. researchgate.net Schiff bases and hydrazone derivatives, in particular, have shown promising activity against various Gram-positive and Gram-negative bacteria and fungal strains. mdpi.comnih.gov For instance, certain hydrazones of 2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl) amino)-4-methylthiazole-5-carbohydrazide exhibited notable antibacterial effects. mdpi.com
Anticancer Therapeutics: The scaffold has been instrumental in creating novel anticancer agents. N'-substituted derivatives have been synthesized and evaluated against various human cancer cell lines, with some compounds displaying promising antiproliferative activity. bamu.ac.innih.gov For example, a derivative of (E)‐N′‐Benzylidene‐2‐(2‐ethylpyridin‐4‐yl)‐4‐methylthiazole‐5‐carbohydrazide (B1668358) with a 4-bromo substituent showed potent action against A549 lung cancer cells. bamu.ac.in
Corrosion Inhibition: Research has extended into materials science, with studies demonstrating the potential of this compound derivatives as effective corrosion inhibitors for metals like mild steel in acidic environments. jmu.edu
Coordination Chemistry: The carbohydrazide moiety serves as an excellent ligand for forming metal complexes. Researchers have successfully synthesized and characterized Schiff base metal complexes, exploring their unique geometries and potential applications in bioinorganic chemistry. tccollege.orgresearchgate.net
The structural integrity and reactivity of the this compound core have been thoroughly established using modern analytical techniques, including NMR, IR, and mass spectrometry, providing a solid foundation for further exploration. nih.govnih.gov
Emerging Trends and Prospective Research Avenues
The research landscape for this compound is continually evolving, with several emerging trends pointing towards exciting future discoveries.
Emerging Trends:
Hybrid Molecule Synthesis: A prominent trend is the synthesis of hybrid molecules that incorporate the this compound core with other biologically active heterocyclic systems, such as oxadiazoles, triazoles, and pyrazoles. researchgate.netnih.govconnectjournals.com This molecular hybridization aims to create synergistic effects and develop agents with enhanced or novel therapeutic activities.
Microwave-Assisted Synthesis: To improve efficiency and align with green chemistry principles, microwave-assisted synthesis is being increasingly adopted for the preparation of derivatives, often resulting in higher yields and shorter reaction times. connectjournals.comresearchgate.net
Focus on Drug-Resistant Pathogens: Researchers are specifically designing and testing new derivatives against multidrug-resistant bacterial and fungal strains, addressing a critical global health challenge. researchgate.net
Prospective Research Avenues:
Broadening Biological Targets: Future work could expand beyond antimicrobial and anticancer screening to investigate other potential therapeutic applications, such as anti-inflammatory, antiviral, antitubercular, and neuroprotective activities. nih.govmdpi.com
Advanced Materials Application: The proven efficacy in corrosion inhibition suggests potential for developing advanced functional materials, such as coatings, sensors, or catalysts. jmu.edutccollege.org
Mechanistic Studies: While many compounds show biological activity, detailed studies into their precise mechanisms of action are often needed. Future research should focus on identifying specific molecular targets and pathways to guide rational drug design.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: The increasing use of computational tools to predict the biological activity of newly designed molecules is a promising avenue. researchgate.net In-depth QSAR and molecular docking studies can streamline the discovery process, saving time and resources.
Importance of Interdisciplinary Approaches in Future Investigations
The continued success in the field of this compound research is contingent upon robust interdisciplinary collaboration. The achievements to date have been born from the intersection of multiple scientific disciplines.
Chemistry and Biology: The synergy between synthetic organic chemists who design and create novel derivatives and microbiologists and pharmacologists who evaluate their biological efficacy is fundamental. This partnership is essential for the discovery and development of new therapeutic agents. bamu.ac.innih.gov
Chemistry and Materials Science: The application of these compounds as corrosion inhibitors highlights a successful collaboration between chemists and materials scientists. jmu.edu Future investigations into new materials with tailored properties will depend on strengthening this link.
Experimental and Computational Chemistry: Integrating experimental synthesis and testing with computational studies like molecular docking provides deeper insights into structure-activity relationships and mechanisms of action. researchgate.net This dual approach allows for more targeted and efficient research, predicting which molecular modifications are most likely to yield desired outcomes.
Future investigations should actively foster these collaborations. A holistic approach, where synthetic chemists, biologists, materials scientists, and computational experts work in concert, will be the primary driver for unlocking the full potential of the this compound scaffold and translating academic research into practical applications for medicine and industry.
Q & A
How can researchers optimize the synthesis of 5-Methylthiazole-4-carbohydrazide to improve yield and purity?
Answer:
Optimization involves refluxing ethyl 4-methyl-2-phenylthiazole-5-carboxylate with hydrazine hydrate in absolute ethanol (1:1.5 molar ratio) for 5 hours, followed by hot filtration and recrystallization from ethanol to achieve yields up to 69% . Using 2-propanol as a solvent can enhance crystallization efficiency during cooling, as demonstrated in analogous hydrazide syntheses . Purity is confirmed via TLC (n-hexane/ethyl acetate, 40:60) and spectroscopic characterization .
Which spectroscopic methods are most reliable for confirming the structure of this compound derivatives?
Answer:
Key techniques include:
- IR spectroscopy : Identification of carbonyl (1700–1650 cm⁻¹) and NH (3350 cm⁻¹) stretches .
- ¹H NMR : Broad singlet signals near δ 11.19 ppm for NH protons and aromatic/methyl group resonances .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 295 for 4-methyl-2-phenylthiazole-5-carbohydrazide) .
Elemental analysis (C, H, N) further validates stoichiometry .
What in vitro assays are appropriate for assessing the anticancer potential of this compound derivatives?
Answer:
The MTT assay against hepatocellular carcinoma (HepG-2) is widely used. Compounds are dissolved in DMSO, diluted in culture media, and incubated with cells for 48–72 hours. Viability is quantified via absorbance at 570 nm, with IC₅₀ values <2 μg/mL indicating high potency (e.g., derivatives 7b and 11 in ). Parallel cytotoxicity testing on non-cancerous cell lines ensures selectivity .
How can SHELX software be utilized in the structural determination of this compound derivatives?
Answer:
SHELXL refines crystal structures using high-resolution X-ray data. Key steps:
- Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
- Structure solution : SHELXD for phase determination via Patterson methods .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
Validation tools (e.g., R-factor, CCDC deposition) ensure accuracy .
What mechanistic pathways are proposed for the formation of thiadiazole derivatives from this compound?
Answer:
Reaction with hydrazonoyl chlorides proceeds via S-alkylation to form intermediate thioethers, followed by intramolecular cyclization and elimination of aniline to yield 1,3,4-thiadiazoles. This is supported by IR (loss of NH bands) and ¹H NMR (aryl proton shifts) . Alternative routes using oxadiazole-thione intermediates confirm regioselectivity .
How should researchers address discrepancies in biological activity data between similar carbohydrazide derivatives?
Answer:
- Comparative SAR studies : Evaluate substituent effects (e.g., electron-withdrawing groups at the phenyl ring enhance anticancer activity ).
- Dose-response curves : Validate IC₅₀ consistency across replicates .
- Computational docking : Identify binding affinity variations using AutoDock Vina . Contradictions may arise from assay conditions (e.g., DMSO concentration, cell passage number) .
What computational tools and parameters are recommended for docking studies of this compound with target proteins?
Answer:
AutoDock Vina is preferred for its speed and accuracy. Parameters:
- Grid box : Centered on the active site (e.g., 25 × 25 × 25 ų for kinase targets).
- Scoring function : Improved gradient optimization for binding affinity (ΔG < −8 kcal/mol suggests strong binding) .
- Multithreading : Utilize 8–16 cores for parallel processing .
What are the critical factors when scaling up the synthesis of this compound?
Answer:
- Solvent selection : Ethanol or 2-propanol for efficient crystallization .
- Temperature control : Maintain reflux conditions (±2°C) to prevent side reactions .
- Purification : Recrystallization from ethanol at 0–5°C enhances purity . Pilot-scale reactions (>50 mmol) require slow cooling to avoid impurities .
How can researchers identify and characterize unexpected byproducts during carbohydrazide synthesis?
Answer:
- TLC monitoring : Detect side products using silica gel plates .
- LC-MS : Identify molecular weights of byproducts (e.g., pyrazole derivatives in ).
- ¹³C NMR : Assign unexpected carbonyl or aromatic signals . For example, reports phenylhydrazine byproducts via δ 160–165 ppm carbonyl shifts .
What strategies enhance the stability of this compound during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
